molecular formula C16H23NO3 B14419312 Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate CAS No. 84971-16-4

Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate

Cat. No.: B14419312
CAS No.: 84971-16-4
M. Wt: 277.36 g/mol
InChI Key: BWGKBSOUFYRWNY-UHFFFAOYSA-N
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Description

Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is a chemical compound with the molecular formula C16H23NO3. It is known for its unique structure, which includes an ethoxy group and dimethylphenyl group attached to a carbamate moiety. This compound is utilized in various scientific research fields due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-dimethylphenyl isocyanate with pent-4-en-2-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and enhances the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Pent-4-en-2-yl (4-methoxy-3,5-dimethylphenyl)carbamate
  • Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)urea
  • Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)amide

Uniqueness

Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

84971-16-4

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

pent-4-en-2-yl N-(4-ethoxy-3,5-dimethylphenyl)carbamate

InChI

InChI=1S/C16H23NO3/c1-6-8-13(5)20-16(18)17-14-9-11(3)15(19-7-2)12(4)10-14/h6,9-10,13H,1,7-8H2,2-5H3,(H,17,18)

InChI Key

BWGKBSOUFYRWNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)NC(=O)OC(C)CC=C)C

Origin of Product

United States

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